

# In-Depth Technical Guide: BAY-3605349 (VVD-130037)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | VVD-130037 |           |
| Cat. No.:            | B15616473  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BAY-3605349, also known as **VVD-130037**, is a first-in-class, orally active, covalent small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1). Developed by Vividion Therapeutics, a subsidiary of Bayer, this compound represents a novel therapeutic strategy for the treatment of cancers characterized by the hyperactivation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. By acting as an allosteric molecular glue, BAY-3605349 enhances the interaction between KEAP1 and Cullin-3 (CUL3), promoting the formation of a functional E3 ubiquitin ligase complex. This leads to the increased ubiquitination and subsequent proteasomal degradation of NRF2, a key transcription factor that is frequently dysregulated in various solid tumors, contributing to tumor growth and resistance to therapy. Currently, BAY-3605349 is undergoing Phase 1 clinical evaluation in patients with advanced solid tumors.

## **Chemical Structure and Properties**

BAY-3605349 is a small molecule compound with the chemical formula C<sub>17</sub>H<sub>17</sub>ClN<sub>4</sub>O. Its definitive structure is disclosed in patent WO2021188769A1.



| Property          | Value                                              |
|-------------------|----------------------------------------------------|
| Synonyms          | VVD-130037                                         |
| Molecular Formula | C <sub>17</sub> H <sub>17</sub> CIN <sub>4</sub> O |
| Molecular Weight  | 344.80 g/mol                                       |
| CAS Number        | 3034880-93-5                                       |
| Appearance        | White to off-white solid                           |
| Purity            | >99.0%                                             |
| Solubility        | Soluble in DMSO                                    |

Table 1: Chemical and Physical Properties of BAY-3605349.

### **Mechanism of Action**

BAY-3605349 functions as a covalent, allosteric activator of the KEAP1-CUL3 E3 ubiquitin ligase complex.[1] In normal physiology, KEAP1 acts as a negative regulator of NRF2, a transcription factor that orchestrates the cellular antioxidant response. KEAP1 binds to NRF2 and facilitates its ubiquitination and degradation, keeping its levels low. In several cancers, mutations in KEAP1 or NRF2 disrupt this interaction, leading to the constitutive activation of NRF2. This promotes cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy.

BAY-3605349 covalently modifies a specific cysteine residue (C151) on KEAP1. This binding induces a conformational change in KEAP1 that strengthens its interaction with CUL3, a critical component of the E3 ligase complex. By acting as a "molecular glue," BAY-3605349 enhances the assembly and activity of the KEAP1-CUL3 ligase, which in turn leads to the efficient ubiquitination and proteasomal degradation of NRF2. This targeted degradation of NRF2 is designed to inhibit the growth of NRF2-dependent tumors.







Click to download full resolution via product page

Figure 1: Signaling pathway of BAY-3605349 action.

# Preclinical and Clinical Development Pharmacokinetics and Pharmacodynamics

Preclinical studies have been instrumental in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of BAY-3605349. A translational PK/PD model has been developed to predict human PK and target engagement based on in vitro and in vivo animal data.[1]



| Parameter              | Observation                                                                                                       |
|------------------------|-------------------------------------------------------------------------------------------------------------------|
| Plasma Half-life       | Predicted to be rapid in humans.[1]                                                                               |
| Target Engagement (TE) | The model predicts sustained peripheral and tumor target engagement with once and twice daily dosing regimens.[1] |
| Key PD Parameter       | KEAP1 turnover rate is a critical factor influencing the target engagement of BAY-3605349.[1]                     |

Table 2: Summary of Pharmacokinetic and Pharmacodynamic Properties.

#### **Clinical Trials**

BAY-3605349 is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT05954312). This open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-3605349 in participants with advanced solid tumors. The trial includes dose-escalation and dose-expansion cohorts, evaluating the compound as a single agent and in combination with standard-of-care chemotherapies like docetaxel and paclitaxel.

## **Experimental Protocols**

The following are representative experimental protocols that are central to the characterization of KEAP1 activators like BAY-3605349.

## **NRF2 Degradation Assay (Western Blot)**

This assay is used to quantify the reduction in NRF2 protein levels in cancer cells following treatment with BAY-3605349.

#### Methodology:

 Cell Culture and Treatment: Culture NRF2-activated cancer cell lines (e.g., those with KEAP1 mutations) to approximately 80% confluency. Treat cells with varying concentrations



of BAY-3605349 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
- SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
   Incubate with a primary antibody against NRF2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantification: Densitometry analysis is performed to quantify the NRF2 protein bands relative to the loading control.

## **KEAP1-CUL3 Interaction Assay (Co-Immunoprecipitation)**

This assay determines if BAY-3605349 enhances the interaction between KEAP1 and CUL3.

#### Methodology:

- Cell Culture and Treatment: Treat cells as described in the NRF2 degradation assay.
- Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation buffer.
- Immunoprecipitation: Incubate the cell lysates with an antibody against KEAP1 (or a tag if using overexpressed tagged proteins) overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
- Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling



in SDS-PAGE sample buffer.

 Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against CUL3 and KEAP1. An increased amount of co-precipitated CUL3 in the BAY-3605349treated samples compared to the control indicates an enhanced interaction.



Click to download full resolution via product page

**Figure 2:** Workflow for key in vitro experiments.



## Conclusion

BAY-3605349 is a promising, first-in-class KEAP1 activator with a novel mechanism of action that involves the targeted degradation of the oncoprotein NRF2. By acting as a molecular glue to enhance the function of the KEAP1-CUL3 E3 ligase, it offers a new therapeutic avenue for cancers that have become dependent on the NRF2 pathway for their growth and survival. The ongoing Phase 1 clinical trial will provide crucial data on its safety and efficacy in patients with advanced solid tumors, further defining its potential role in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: BAY-3605349 (VVD-130037)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616473#bay-3605349-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com